2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide -

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide

Catalog Number: EVT-5468516
CAS Number:
Molecular Formula: C20H25N5O2
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl (3,5-dimethyl-1H-pyrazol-1-yl) acetate (1)

Compound Description: Ethyl (3,5-dimethyl-1H-pyrazol-1-yl) acetate is a precursor in the synthesis of 3,5-dimethyl-1H-pyrazole derivatives. It is synthesized from 3,5-dimethyl-1H-pyrazole by reacting it with ethylchloroacetate in the presence of potassium carbonate.

Relevance: This compound is a key starting material in the synthesis of various 3,5-dimethyl-1H-pyrazole derivatives, including the target compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide. It shares the core 3,5-dimethyl-1H-pyrazol-1-yl moiety with the target compound.

2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide (2)

Compound Description: 2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide is an intermediate compound synthesized from ethyl (3,5-dimethyl-1H-pyrazol-1-yl) acetate (1) by reacting it with thiosemicarbazide in methanol.

Relevance: This compound serves as a direct precursor to the 1,3,4-thiadiazole ring system incorporated in many of the synthesized derivatives. The 2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl] portion of this compound is present in the target compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide, highlighting the structural relationship.

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine (3)

Compound Description: This compound is synthesized from 2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide (2) through cyclocondensation with sulfuric acid. It is used as a building block for the synthesis of various Schiff bases.

Relevance: 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine represents a structural analogue of the target compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide, differing primarily in the replacement of the oxadiazole ring with a thiadiazole ring. This highlights the exploration of different heterocyclic cores within the research.

4-Substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one (10-15)

Compound Description: These compounds represent a series of six new azetidin-2-ones. They were synthesized by condensing various Schiff bases derived from 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine (3) with chloroacetyl chloride in the presence of triethylamine. These compounds were screened for antibacterial activity against four bacterial species and exhibited good activity.

Relevance: This series, featuring the azetidin-2-one ring, explores the incorporation of a different heterocycle while retaining the core 3,5-dimethyl-1H-pyrazol-1-yl and 1,3,4-thiadiazole moieties. This is in contrast to the 1,3,4-oxadiazole ring present in the target compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide, demonstrating structural variations investigated within the research.

8-(1-Benzyl-1H-pyrazol-4-yl)xanthines

Compound Description: This series of compounds are 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl)xanthines that act as high-affinity and selective A2B adenosine receptor antagonists. Their synthesis involved exploring different substitutions on the benzyl and xanthine core to optimize binding affinity and selectivity for the A2B adenosine receptor.

Relevance: Although structurally distinct from 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide, this series shares the common element of a substituted pyrazole ring. The research on these compounds highlights the significance of pyrazole derivatives in medicinal chemistry and their potential as antagonists for specific biological targets.

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: This compound is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibits excellent FLAP binding potency (IC50 < 10 nM) and potently inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM). It possesses a favorable drug metabolism and pharmacokinetic profile with predicted low human clearance and a low risk for drug-drug interactions.

Relevance: Though structurally different from the target compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide, it shares the presence of both pyrazole and oxadiazole rings, highlighting the significance of these heterocyclic moieties in the development of bioactive molecules.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides demonstrates potent urease inhibitory activity and low cytotoxicity. They were synthesized from 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol through S-substitution.

Relevance: While not directly related to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide in terms of the core structure, this series showcases the exploration of oxadiazole derivatives for different biological targets, emphasizing the versatility of this heterocycle in medicinal chemistry.

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized and characterized for its potential biological activity. The synthesis involved multiple steps starting from 1-chloro-2-phenyldiazene and pentane-2,4-dione, culminating in the formation of the target molecule.

Relevance: This compound shares the presence of both the pyrazole and 1,3,4-oxadiazole ring systems with 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide, demonstrating the exploration of similar structural motifs within the research.

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: The crystal structure of this compound reveals that the pyrazole and oxadiazole rings are not completely conjugated, exhibiting a dihedral angle of 7.97(6)° between them.

Relevance: The structural similarity to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide lies in the presence of both a phenyl-substituted pyrazole ring and a 1,3,4-oxadiazole ring within the molecule.

Properties

Product Name

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H25N5O2/c1-5-18-21-22-19(27-18)13-24(6-2)20(26)12-17-14(3)23-25(15(17)4)16-10-8-7-9-11-16/h7-11H,5-6,12-13H2,1-4H3

InChI Key

XOKVKDUNIREFOR-UHFFFAOYSA-N

SMILES

CCC1=NN=C(O1)CN(CC)C(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C

Canonical SMILES

CCC1=NN=C(O1)CN(CC)C(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.